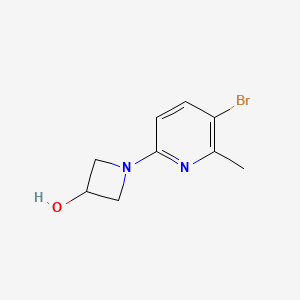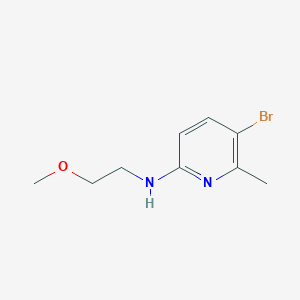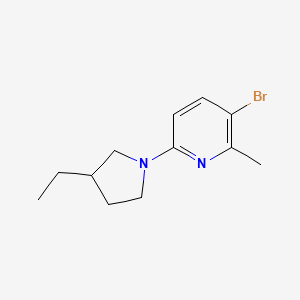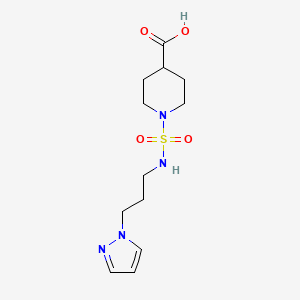
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as BMA-10 and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BMA-10 is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. BMA-10 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. BMA-10 has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
BMA-10 has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and the sigma-1 receptor, BMA-10 has been found to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. BMA-10 has also been found to increase the levels of certain neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMA-10 is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of BMA-10 is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of BMA-10. One area of research is the development of more potent analogs of BMA-10 that may be more effective in the treatment of neurological disorders and cancer. Another area of research is the elucidation of the precise mechanism of action of BMA-10, which may lead to the development of more targeted therapies. Finally, the potential use of BMA-10 in combination with other drugs for the treatment of various diseases should also be explored.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol involves several steps. The starting material is 6-methyl-5-bromo-2-pyridinecarboxaldehyde, which is converted to the corresponding acid via a Grignard reaction. This acid is then reacted with an amine to form the azetidine ring. The final step involves the addition of a hydroxyl group to the azetidine ring to form BMA-10.
Applications De Recherche Scientifique
BMA-10 has been studied extensively for its potential applications in various fields. One of the most promising applications is in the treatment of Alzheimer's disease. BMA-10 has been found to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of Alzheimer's disease. BMA-10 has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)2-3-9(11-6)12-4-7(13)5-12/h2-3,7,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSCCYAMUTCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)



![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)


![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
